N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzo[d][1,3]dioxole moiety, a morpholinoethyl group, and a benzenesulfonamide framework with fluorine and trifluoromethyl substituents
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the morpholinoethyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with morpholine in the presence of a suitable base, such as sodium hydride, to form the morpholinoethyl intermediate.
Sulfonamide formation: The final step involves the reaction of the morpholinoethyl intermediate with 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide stands out due to its combination of a morpholinoethyl group and the presence of both fluorine and trifluoromethyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O5S/c21-16-3-2-14(10-15(16)20(22,23)24)32(27,28)25-11-17(26-5-7-29-8-6-26)13-1-4-18-19(9-13)31-12-30-18/h1-4,9-10,17,25H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOODLGHDZESEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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